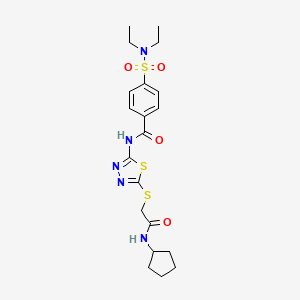

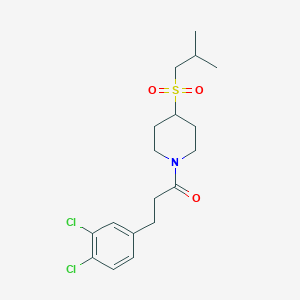

![molecular formula C19H14ClN3O2S B2876245 2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide CAS No. 850631-78-6](/img/structure/B2876245.png)

2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives was confirmed through 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives include a ring-opening and ring-closing reconstruction of imidazo[2,1-b][1,3,4]thiadiazoles with phenylacetylene in the presence of potassium (BuOK) under mild reaction conditions .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have been identified as potent antimycobacterial agents. These compounds, including the one , have shown significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The derivatives are designed to target specific proteins in the Mtb, such as Pantothenate synthetase, disrupting the bacterium’s metabolic processes .

Anticancer Activity

Research has also explored the anticancer potential of imidazo[2,1-b]thiazole-based chalcones. These compounds have been tested against various cancer cell lines, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). They exhibit cytotoxic activity, inducing apoptosis in cancer cells, which is a programmed cell death important for eliminating cancerous cells .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in silico to model its binding affinity and stability within the active site of target proteins. This application is vital for predicting the efficacy and potential side effects of new drugs .

ADMET Prediction

The compound’s structure allows for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This is essential in drug development to forecast the pharmacokinetics and safety profile of new therapeutic agents before they undergo costly and time-consuming clinical trials .

Selective Inhibition Studies

Selective inhibition is a desirable trait in antimicrobial agents to avoid harming beneficial microorganisms. Imidazo[2,1-b]thiazole derivatives, including the compound , have been shown to selectively inhibit Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic approach .

Protein–Ligand Complex Stability Analysis

Understanding the stability of the protein–ligand complex is essential for drug design. The compound can be used to study the dynamics of its interaction with target proteins, providing insights into the duration and strength of its therapeutic action .

Antitubercular Activity

The compound’s derivatives have been evaluated for their antitubercular activity, showing promising results against strains of Mtb. This application is particularly relevant in the search for new treatments for drug-resistant tuberculosis .

Cytotoxicity Profiling

Cytotoxicity profiling is an important application to determine the safety of new compounds. The compound can be assessed for acute cellular toxicity towards various cell lines, such as MRC-5 lung fibroblast cells, to ensure it does not harm healthy cells while targeting pathogens or cancer cells .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazol, have been reported to inhibit the activity of mnks , which could be effective in treating cancers .

Biochemical Pathways

Given the potential inhibition of mnks, it can be speculated that the compound might affect the pathways involving these kinases, leading to downstream effects that could potentially inhibit cancer cell proliferation .

Pharmacokinetics

A study on similar compounds has highlighted encouraging drug-like properties , suggesting that the compound might have favorable pharmacokinetic properties.

Result of Action

Based on the potential inhibition of mnks, it can be speculated that the compound might lead to the inhibition of cancer cell proliferation .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEVBJMFEWFWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

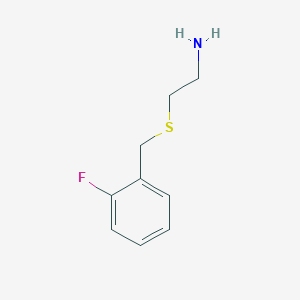

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)

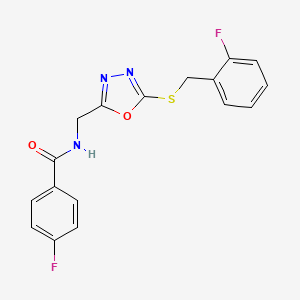

![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

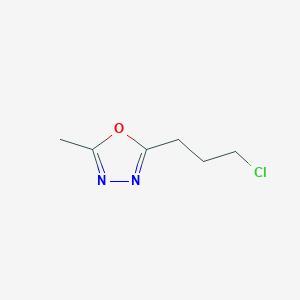

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)

![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)